molecular formula C12H20INO2 B13906800 tert-Butyl 2-iodo-5-azaspiro[3.4]octane-5-carboxylate

tert-Butyl 2-iodo-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B13906800
M. Wt: 337.20 g/mol
InChI Key: AUPFXFKKDOTMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-iodo-5-azaspiro[3.4]octane-5-carboxylate: is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic structure imparts unique chemical properties that can be exploited in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-iodo-5-azaspiro[3.4]octane-5-carboxylate typically involves the formation of the spirocyclic core followed by the introduction of the iodo and tert-butyl ester groups. One common method involves the cyclization of a suitable precursor under basic conditions, followed by iodination using iodine or an iodine-containing reagent. The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-iodo-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Reactions: Formation of new spirocyclic compounds with different substituents.

    Oxidation and Reduction: Formation of alcohols, ketones, or other functional groups.

    Ester Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 2-iodo-5-azaspiro[3.4]octane-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.

    Organic Synthesis: Employed in the synthesis of complex spirocyclic compounds, which are valuable in the development of new materials and pharmaceuticals.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: Used in the development of new catalysts and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-iodo-5-azaspiro[3.4]octane-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure can enhance binding affinity and selectivity for these targets, leading to improved therapeutic outcomes. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate
  • tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Comparison: tert-Butyl 2-iodo-5-azaspiro[3.4]octane-5-carboxylate is unique due to the presence of the iodine atom, which can be a versatile handle for further functionalization. This makes it particularly valuable in synthetic chemistry, where the iodine can be replaced with a variety of other groups to create new compounds. The spirocyclic structure also imparts unique three-dimensional properties that can enhance the biological activity and selectivity of the compound compared to its non-spirocyclic analogs.

Properties

Molecular Formula

C12H20INO2

Molecular Weight

337.20 g/mol

IUPAC Name

tert-butyl 2-iodo-5-azaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C12H20INO2/c1-11(2,3)16-10(15)14-6-4-5-12(14)7-9(13)8-12/h9H,4-8H2,1-3H3

InChI Key

AUPFXFKKDOTMGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CC(C2)I

Origin of Product

United States

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